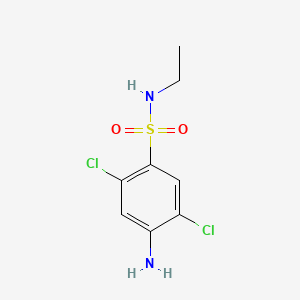Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl-
CAS No.: 59000-84-9
Cat. No.: VC18441262
Molecular Formula: C8H10Cl2N2O2S
Molecular Weight: 269.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59000-84-9 |
|---|---|
| Molecular Formula | C8H10Cl2N2O2S |
| Molecular Weight | 269.15 g/mol |
| IUPAC Name | 4-amino-2,5-dichloro-N-ethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C8H10Cl2N2O2S/c1-2-12-15(13,14)8-4-5(9)7(11)3-6(8)10/h3-4,12H,2,11H2,1H3 |
| Standard InChI Key | YFXVCZINZDQVCR-UHFFFAOYSA-N |
| Canonical SMILES | CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)N)Cl |
Introduction
Molecular Structure and Chemical Identity
The molecular structure of benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- features a benzene ring with three key substituents:
-
Chlorine atoms at the 2 and 5 positions,
-
An amino group (-NH) at the 4 position,
-
An N-ethyl sulfonamide group (-SONHCHCH) at the 1 position.
Table 1: Key Identifiers and Structural Data
The presence of electron-withdrawing chlorine atoms and the sulfonamide group influences its reactivity, particularly in electrophilic substitution and hydrogen-bonding interactions .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a multi-step process involving:
-
Sulfonylation: Reaction of 4-amino-2,5-dichlorobenzenesulfonyl chloride with ethylamine.
-
Purification: Crystallization from organic solvents to achieve >95% purity .
A patent (US7772411B2) describes a related sulfonamide synthesis using p-nitrobenzenesulfonyl chloride and isobutylamine under reflux conditions (79°C, toluene), followed by reduction and deprotection . Similar methodologies may apply to this compound, with adjustments for the ethylamine reagent.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | Ethylamine, toluene, 79°C | 75–85% |
| Crystallization | Ethanol/water mixture | 90–95% |
Physicochemical Properties
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1340 cm (S=O asymmetric stretch) and 1160 cm (S=O symmetric stretch) .
-
NMR: NMR signals at δ 1.2 ppm (triplet, CH), δ 3.4 ppm (quartet, NHCH), and δ 6.8–7.5 ppm (aromatic protons) .
Biochemical and Industrial Applications
Industrial Uses
-
Polymer Additives: As stabilizers in PVC production due to chlorine content.
-
Dye Intermediates: Sulfonamide groups facilitate covalent bonding with textile fibers .
Future Research Directions
-
Pharmacological Studies: Evaluate inhibition kinetics against carbonic anhydrase isoforms.
-
Green Synthesis: Optimize solvent-free or aqueous-phase reactions to reduce environmental impact .
-
Thermal Degradation Analysis: Characterize decomposition products under high-temperature industrial conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume